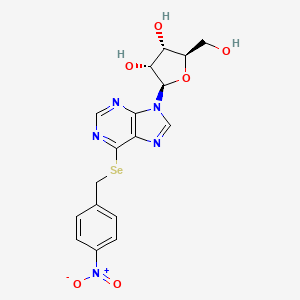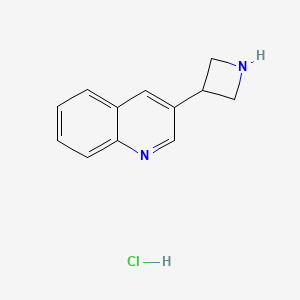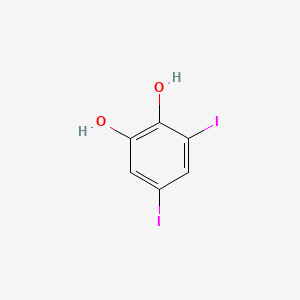
3,5-Diiodo-1,2-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodo-1,2-benzenediol is an organic compound that belongs to the class of dihydroxybenzenes. It is characterized by the presence of two iodine atoms and two hydroxyl groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-1,2-benzenediol typically involves the iodination of 1,2-benzenediol (catechol). One common method is the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the diiodo compound to its corresponding dihydroxy derivative.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diiodoquinones.
Reduction: Formation of 1,2-benzenediol.
Substitution: Formation of various substituted benzenediols depending on the nucleophile used.
Scientific Research Applications
3,5-Diiodo-1,2-benzenediol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Mechanism of Action
The mechanism of action of 3,5-Diiodo-1,2-benzenediol involves its interaction with various molecular targets. The presence of iodine atoms enhances its ability to participate in halogen bonding, which can influence its biological activity. The hydroxyl groups allow for hydrogen bonding, further affecting its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-benzenediol): Lacks iodine atoms, making it less reactive in certain halogenation reactions.
Resorcinol (1,3-benzenediol): Different positioning of hydroxyl groups, leading to different chemical properties.
Hydroquinone (1,4-benzenediol): Different positioning of hydroxyl groups, affecting its reactivity and applications
Uniqueness
The iodine atoms enhance its ability to participate in halogen bonding and increase its potential use in radiopharmaceuticals .
Properties
Molecular Formula |
C6H4I2O2 |
|---|---|
Molecular Weight |
361.90 g/mol |
IUPAC Name |
3,5-diiodobenzene-1,2-diol |
InChI |
InChI=1S/C6H4I2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H |
InChI Key |
BLUNHTKXBXGNMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


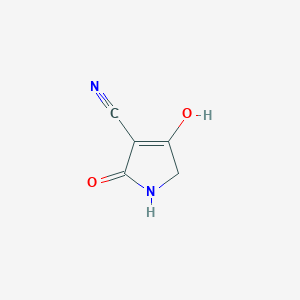


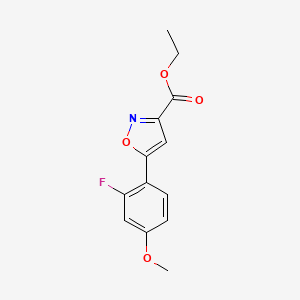
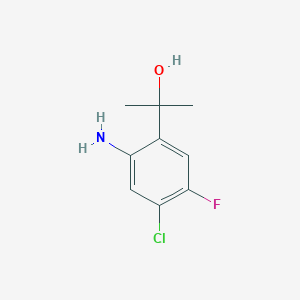
![Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13706865.png)
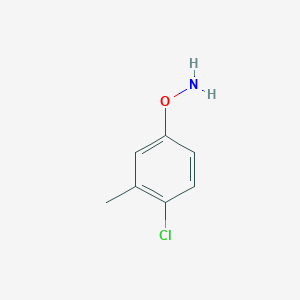
![N'-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide](/img/structure/B13706876.png)
![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B13706887.png)
![Methyl 3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13706893.png)
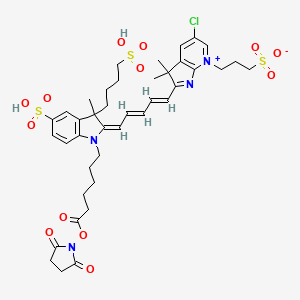
![Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13706904.png)
